1,2-Dibromofluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89298-78-2 |
|---|---|
Molecular Formula |
C16H8Br2 |
Molecular Weight |
360.04 g/mol |
IUPAC Name |
1,2-dibromofluoranthene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18/h1-8H |
InChI Key |
NANMFPDQTLMPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)Br)Br |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving Dibromofluoranthene
Mechanistic Studies of On-Surface Coupling Reactions on Metal Substrates (e.g., Au(111))
On-surface synthesis provides a powerful bottom-up approach to construct covalently bonded nanostructures with atomic precision. While specific studies on 1,2-dibromofluoranthene are not extensively detailed in the literature, comprehensive mechanistic investigations on the closely related isomer, 7,10-dibromofluoranthene (Br₂FL), on an Au(111) surface offer significant insights into the fundamental processes that govern such reactions. acs.org These studies, based on density functional theory (DFT) calculations, elucidate the pathways and energy barriers for the key steps of debromination, radical coupling, and diffusion. acs.org
The initial and essential step in on-surface coupling of halo-aromatics is the cleavage of the carbon-halogen bond, a process known as debromination. For dibromofluoranthene on an Au(111) surface, this is a thermally activated process. nih.gov The gold substrate plays a catalytic role, lowering the activation energy required to break the C-Br bonds. This cleavage results in the formation of highly reactive fluoranthene (B47539) diradical species and bromine adatoms that bind to the gold surface. acs.orgresearchgate.net The temperature required for debromination is a critical parameter; it must be high enough to initiate the reaction but low enough to prevent premature, uncontrolled polymerization or desorption of the molecules. researchgate.net Studies on various brominated aromatics show that this dehalogenation step is a prerequisite for the subsequent formation of covalent bonds. nih.govresearchgate.net
Following debromination, the resulting surface-stabilized fluoranthene radicals can couple to form new C-C bonds, leading to the formation of oligomers or polymers. The mechanism of this radical coupling on Au(111) has been found to be substantially different from that of simpler phenyl radicals. acs.org
DFT calculations for 7,10-dibromofluoranthene revealed that the rate-limiting step is the radical coupling itself. acs.org This step is associated with significant steric repulsion between the two large fluoranthene radicals and between the radicals and the gold substrate. This steric hindrance leads to the formation of a gold-metallic intermediate, a species rarely observed in coupling reactions on Au(111). acs.org The reaction proceeds through a transition state where a gold adatom is lifted from the surface to mediate the coupling, after which the new C-C bond is formed and the gold adatom returns to the surface.
The calculated energy barriers for these steps provide a quantitative understanding of the reaction kinetics.
| Reaction Process | Energy Barrier (eV) | Description |
|---|---|---|
| Debromination | Not specified as rate-limiting | Cleavage of the C-Br bond to form a surface-stabilized radical. |
| Radical Coupling | ~1.0 eV | The rate-limiting step, involving the formation of a C-C bond between two fluoranthene radicals via a gold-metallic intermediate. |
| Diffusion of Br Atom | 0.2 eV | Movement of a dissociated bromine atom on the Au(111) surface. |
| Diffusion of Fluoranthene Monoradical | 0.6 eV | Movement of a fluoranthene molecule with one cleaved bromine atom across the Au(111) surface. |
These findings suggest that dibromofluoranthene is a suitable precursor for fabricating fluoranthene-based polymers on surfaces. acs.org
The mobility of reactants on the substrate surface is a critical factor that influences the morphology and quality of the resulting nanostructures. For polymerization to occur, the debrominated fluoranthene radicals must diffuse across the surface to meet and react. The energy barriers for diffusion of both the bromine adatoms and the fluoranthene radicals are therefore important parameters. acs.org
As shown in Table 1, the diffusion barrier for a bromine atom (0.2 eV) is significantly lower than that for a fluoranthene monoradical (0.6 eV). acs.org This indicates that once the C-Br bond is broken, the bromine atoms can move away relatively easily, leaving the larger, less mobile radicals available for coupling. The diffusion of the fluoranthene radical is a key process that allows these intermediates to find suitable partners for the coupling reaction, ultimately leading to the growth of polymer chains.
Investigations of Regioselectivity in Electrophilic Bromination Mechanisms of Fluoranthenes
The synthesis of this compound relies on the electrophilic aromatic substitution of the parent fluoranthene molecule. The regioselectivity of this reaction—that is, which positions on the aromatic core are substituted—is governed by the electronic properties of the fluoranthene system. studysmarter.co.uk Electrophilic aromatic bromination is a common method for preparing aryl bromides and typically proceeds via a stepwise mechanism. wku.edunih.govresearchgate.net
The mechanism involves the attack of an electrophile (e.g., Br⁺, often generated from Br₂ with a Lewis acid) on the electron-rich π-system of the fluoranthene ring. This attack forms a cationic reaction intermediate known as an arenium ion, or Wheland intermediate. nih.gov The formation of this intermediate is typically the rate-determining step because it involves the temporary loss of aromaticity. nih.gov In a subsequent fast step, a proton is eliminated from the same carbon atom, restoring aromaticity and yielding the brominated product.
The positions at which the bromine atoms attach are determined by the relative stability of the possible arenium ion intermediates. For fluoranthene, the electron density is not uniform across the polycyclic system. Theoretical calculations and experimental results show that electrophilic attack preferentially occurs at positions that lead to the most stable carbocation intermediate. The stability is influenced by the number of resonance structures that can be drawn for the arenium ion, allowing for the delocalization of the positive charge. The fluoranthene molecule has five distinct positions, and the reactivity towards electrophiles generally follows the order C3 > C8 > C1 > C7 > C2. The formation of this compound involves the substitution at two of these positions, a process influenced by the directing effects of the first bromine substituent on the second substitution.
Mechanistic Insights into Cross-Coupling Reactions for Fluoranthene Functionalization
The bromine atoms in this compound serve as versatile handles for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyuara or Sonogashira couplings. libretexts.orgwikipedia.orgnih.govnumberanalytics.com These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds and constructing complex conjugated systems. nih.gov
The Suzuki-Miyaura coupling mechanism provides a powerful method to form C-C bonds by coupling an organoboron compound with an organohalide like this compound. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. libretexts.orgnih.gov
Transmetalation : A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate species. This species then transfers its organic group to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov
The Sonogashira coupling is used to attach terminal alkynes to aryl halides, creating arylalkyne structures. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction typically uses a dual catalytic system of palladium and copper(I). libretexts.org The mechanism involves two interconnected cycles:
Palladium Cycle : Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound to form a Pd(II) complex. wikipedia.org
Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. numberanalytics.com
Transmetalation and Reductive Elimination : The copper acetylide transfers the alkyne group to the Pd(II) complex (transmetalation). The subsequent reductive elimination from the palladium center yields the final arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org
These mechanistic pathways enable the precise functionalization of the this compound core, allowing for its incorporation into larger, electronically active materials.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For 1,2-dibromofluoranthene, both ¹H NMR and ¹³C NMR would provide definitive information about its carbon-hydrogen framework and the influence of the bromine substituents.
¹H NMR and ¹³C NMR Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The parent fluoranthene (B47539) molecule has five distinct proton environments. The introduction of two bromine atoms at the C1 and C2 positions breaks the molecule's symmetry, resulting in eight unique proton environments. Each of these protons would appear as a distinct signal. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine atoms, causing downfield shifts for nearby protons. The splitting pattern (multiplicity) of each signal would be determined by the number of adjacent (vicinal) protons, following the n+1 rule, leading to a complex series of doublets and multiplets that would allow for the assignment of each proton.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would display 16 distinct signals, one for each carbon atom in the asymmetric molecule. The chemical shifts of carbons in polycyclic aromatic hydrocarbons typically range from 120 to 150 ppm. careerendeavour.comoregonstate.edu The two carbons directly bonded to the bromine atoms (C1 and C2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Their signals would likely be shifted compared to the corresponding carbons in unsubstituted fluoranthene. Data from the parent fluoranthene molecule provides a baseline for predicting these shifts. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.0 - 9.0 | Eight distinct signals expected, showing complex splitting (doublets and multiplets). Protons near the bromine atoms would be shifted downfield. |
| ¹³C | 120 - 150 | Sixteen distinct signals expected. C1 and C2 carbons directly attached to bromine would show significant shifts from parent compound values. |
Mass Spectrometry (MS) for Molecular Elucidation and Impurity Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be instrumental in confirming the elemental formula of this compound (C₁₆H₈Br₂). HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the molecular formula. nih.gov
A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion of this compound would appear as a characteristic triplet of peaks:
[M]⁺: Corresponding to the molecule containing two ⁷⁹Br atoms.
[M+2]⁺: Corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺: Corresponding to the molecule containing two ⁸¹Br atoms.
The relative intensity of these peaks would be approximately 1:2:1, providing a clear signature for the presence of two bromine atoms in the molecule. The fragmentation of polycyclic aromatic hydrocarbons in mass spectrometry often involves the sequential loss of hydrogen atoms or small hydrocarbon fragments. acs.orgca.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be highly effective for analyzing this compound in complex mixtures and for identifying any synthesis-related impurities. The liquid chromatograph would first separate the target compound from byproducts and starting materials. The eluting compounds would then be introduced into the mass spectrometer, which would provide mass data for each separated component. This is particularly useful for impurity profiling, where the molecular weights of minor components can be determined, aiding in their identification.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of a molecule. The resulting spectrum is a unique "fingerprint" that is highly specific to the compound's structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. The IR spectrum of this compound would be characterized by several key absorption bands. Data for the parent compound, fluoranthene, shows characteristic peaks for aromatic C-H and C=C stretching. researchgate.netacs.orgastrochem.org For this compound, the following absorptions would be expected:
Aromatic C-H Stretching: Strong to medium bands typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands of varying intensity are expected in the 1650-1450 cm⁻¹ region, characteristic of the polycyclic aromatic ring system. researchgate.net
C-H Bending (out-of-plane): Strong absorptions in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings. The specific pattern of these bands would be a key identifier for the 1,2-disubstituted fluoranthene structure.
C-Br Stretching: The vibrations of the carbon-bromine bonds are expected to produce absorption bands in the lower frequency (fingerprint) region of the spectrum, typically between 650 and 500 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1650 - 1450 | Medium to Strong |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-Br Stretch | 650 - 500 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint." For polycyclic aromatic hydrocarbons (PAHs) like fluoranthene and its derivatives, Raman spectra are typically dominated by vibrations of the carbon skeleton. Key spectral regions include the C-H stretching modes (around 3000-3100 cm⁻¹), various C-C stretching and ring breathing modes (1000-1650 cm⁻¹), and in-plane or out-of-plane C-H bending modes (below 1000 cm⁻¹).
Although a specific Raman spectrum for this compound is not available in the cited literature, studies on the parent fluoranthene crystal provide insight into its vibrational behavior. Research on fluoranthene crystals under high pressure has shown that the majority of its Raman peaks, particularly the intramolecular modes, exhibit a quasilinear upshift with increasing pressure, which indicates a hardening of the chemical bonds upon volume contraction. researchgate.net The introduction of heavy bromine atoms at the 1 and 2 positions would be expected to influence the vibrational spectrum significantly. Specifically, C-Br stretching modes would appear at low frequencies (typically below 600 cm⁻¹), and the substitution pattern would alter the symmetry of the molecule, potentially activating Raman modes that are silent in the parent C₂ᵥ symmetry of fluoranthene and changing the frequencies of the ring vibrations.
Electronic Spectroscopy for Electronic Structure Elucidation
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing critical insights into its electronic structure. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are fundamental for characterizing the frontier molecular orbitals (HOMO and LUMO) and excited state properties of conjugated systems like this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. In PAHs such as fluoranthene, the absorption bands arise from π→π* transitions within the conjugated system. libretexts.org The spectrum is characterized by several bands, often with vibrational fine structure, which are sensitive to the extent of conjugation and substitution on the aromatic core.
Specific UV-Vis absorption data for this compound is not detailed in the surveyed literature. However, the spectrum of the parent compound, fluoranthene, has been well-documented and provides a reference point. nist.gov The bromination at the 1 and 2 positions is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the halogen substituents, which can raise the energy of the highest occupied molecular orbital (HOMO).
Table 1: UV-Vis Absorption Data for Fluoranthene in Cyclohexane Data sourced from the NIST Chemistry WebBook. nist.gov
| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) |
|---|---|
| 236 | 4.75 |
| 257 | 4.25 |
| 276 | 4.20 |
| 287 | 4.40 |
| 322 | 3.80 |
| 340 | 3.95 |
| 358 | 4.10 |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy involves the emission of light from a substance after it has absorbed photons. It is a powerful tool for studying the excited state properties of molecules and is divided into fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).
Steady-state PL spectroscopy measures the emission spectrum of a sample under continuous illumination. The resulting spectrum reveals the energy difference between the lowest singlet excited state (S₁) and the ground state (S₀). Fluoranthene is named for its characteristic fluorescence. wikipedia.org
While a specific emission spectrum for this compound is not available, data for the parent fluoranthene shows a structured emission in the visible region. aatbio.commdpi.com The introduction of bromine atoms can influence the photoluminescence properties through the "heavy-atom effect," which can increase the rate of intersystem crossing from the singlet excited state to the triplet state. This often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. Studies on various fluoranthene derivatives have demonstrated how functionalization can tune the emission color and efficiency. researchgate.net
Table 2: Photoluminescence Data for Fluoranthene Data sourced from AAT Bioquest and a study on PAH fluorescence. aatbio.commdpi.com
| Excitation Max (nm) | Emission Max (nm) | Solvent |
|---|---|---|
| 358 | 466 | Not Specified aatbio.com |
| 350 | 455 | Aqueous Media mdpi.com |
Time-resolved photoluminescence (TRPL) measures the decay of luminescence intensity over time following pulsed excitation. mdpi.com This technique provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. nih.gov This parameter is sensitive to the molecule's environment and various de-excitation pathways, such as non-radiative decay and intersystem crossing.
No experimental fluorescence lifetime data has been found for this compound. For related systems, studies on fluoranthene derivatives show their fluorescence decay profiles, which can be fitted to determine their lifetimes. researchgate.net The heavy-atom effect from the two bromine atoms in this compound would be expected to significantly shorten the fluorescence lifetime compared to the parent fluoranthene by increasing the rate of non-radiative decay pathways, particularly intersystem crossing to the triplet state.
Thermally Activated Delayed Fluorescence (TADF) is a process that allows for the harvesting of non-emissive triplet excitons to generate fluorescence, enabling potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). ossila.com This mechanism relies on a molecule having a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org This small gap allows triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy. ossila.com
The molecular design for TADF emitters typically involves connecting electron-donating and electron-accepting moieties in a way that spatially separates the HOMO and LUMO, thereby reducing the ΔEST. rsc.org While simple PAHs like fluoranthene are not typically TADF emitters, their rigid, conjugated core can be incorporated into larger molecular structures to create efficient TADF materials. rsc.org There are no specific studies indicating that this compound itself exhibits TADF. Achieving TADF properties would likely require further functionalization with appropriate donor or acceptor groups to engineer a small ΔEST.
X-ray Diffraction and Absorption Techniques
X-ray techniques are powerful methods for determining the precise atomic arrangement and electronic structure of molecules.
X-ray Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, a single-crystal X-ray diffraction study would provide a wealth of precise structural information.
The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots of varying intensities. By analyzing the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal's unit cell can be generated. From this map, the exact position of each atom (carbon, hydrogen, and bromine) in the this compound molecule can be determined with high precision.
A study of this nature would unequivocally confirm the substitution pattern and provide detailed geometric parameters.
Key Data from X-ray Molecular Structure Determination:
| Parameter | Information Yielded for this compound |
| Bond Lengths | Precise measurements of all carbon-carbon, carbon-hydrogen, and particularly the carbon-bromine bond lengths. This would reveal any electronic effects the bromine atoms have on the aromatic system. |
| Bond Angles | The exact angles between all bonded atoms, which would define the geometry of the fused rings and the orientation of the bromine substituents relative to the fluoranthene plane. |
| Dihedral Angles | Measurement of torsion angles, which would quantify the planarity of the fluoranthene core and reveal any slight twisting or puckering introduced by the sterically demanding adjacent bromine atoms. |
| Crystal Packing | Information on how individual this compound molecules arrange themselves in the solid state, including intermolecular interactions like π-π stacking or halogen bonding (Br···Br or Br···π contacts). |
Specific crystallographic data for this compound, such as unit cell dimensions, bond lengths, and angles, are not available in published literature based on the conducted searches.
X-ray Absorption Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a compound. For this compound, XAS could be tuned to the bromine K-edge to selectively probe the environment around the bromine atoms.
The technique measures the absorption of X-rays as a function of energy. The resulting spectrum has two main regions:
X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For the bromine atoms in this compound, the XANES spectrum would provide insight into their effective charge and the nature of the C-Br bond.
Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations at energies above the absorption edge. Analysis of the EXAFS signal can determine the types, distances, and number of neighboring atoms. An EXAFS study would precisely measure the Br-C bond distance and could potentially identify distances to other nearby atoms in the molecule.
Specific X-ray absorption spectra for this compound are not publicly documented in the performed search results.
Advanced Electrochemical Characterization
Electrochemical methods are used to study the transfer of electrons to and from a molecule, providing insight into its redox properties and electronic energy levels.
Cyclic Voltammetry for Redox Properties
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the oxidation and reduction processes of a substance. A CV experiment on this compound would reveal its ability to accept and donate electrons.
In a CV experiment, the potential at an electrode is swept linearly in a solution containing the analyte, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.
Expected Findings from Cyclic Voltammetry of this compound:
| Feature | Information Provided |
| Reduction Potentials | The potential at which this compound accepts electrons. This is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The presence of two electron-withdrawing bromine atoms would be expected to make the molecule easier to reduce compared to unsubstituted fluoranthene. |
| Oxidation Potentials | The potential at which the molecule loses electrons, which is related to the energy of its Highest Occupied Molecular Orbital (HOMO). |
| Reversibility | The stability of the charged species (radical anions or cations) formed during reduction or oxidation. Reversible waves suggest the charged species are stable on the timescale of the experiment, while irreversible waves indicate they undergo rapid chemical reactions. |
| HOMO-LUMO Gap | The difference between the first oxidation and reduction potentials provides an electrochemical estimate of the HOMO-LUMO energy gap, a key parameter in materials science. |
Detailed experimental cyclic voltammetry data, including specific redox potentials for this compound, were not identified in the available literature from the searches.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations and Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. For 1,2-Dibromofluoranthene, DFT would be the primary tool to explore its fundamental chemical nature.
Geometry Optimization and Electronic Structure Analysis
A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, DFT calculations would predict key structural parameters.
Electronic structure analysis would describe the distribution of electrons within the optimized geometry, revealing insights into the molecule's polarity, reactivity, and spectroscopic properties.
Table 1: Predicted Parameters from a Hypothetical DFT Geometry Optimization of this compound Note: This table is illustrative of the types of data that would be generated from a DFT calculation. Specific values for this compound are not available in the searched literature.
| Parameter | Description | Expected Influence of Bromine |
|---|---|---|
| C-C Bond Lengths | Distances between adjacent carbon atoms in the aromatic rings. | Minor perturbations compared to parent fluoranthene (B47539). |
| C-Br Bond Lengths | Distance between carbon atoms C1/C2 and the bromine atoms. | Typical for aryl bromides. |
| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-C-Br). | Steric strain from adjacent bromine atoms may cause slight distortions from ideal sp² angles. |
| Dihedral Angles | Torsional angles defining the planarity of the molecule. | The molecule is expected to be largely planar, with potential minor out-of-plane distortion due to the bulky bromine atoms. |
| Mulliken Atomic Charges | Partial charges on each atom. | Carbon atoms bonded to bromine would be slightly positive; bromine atoms would be negative due to their electronegativity. |
Reaction Pathway and Energy Barrier Calculations (e.g., Debromination, Coupling)
DFT is extensively used to model chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and feasibility.
For this compound, a key reaction of interest is reductive debromination to form a C-C bond, a common step in on-surface synthesis to create graphene nanoribbons. Theoretical calculations could elucidate the step-by-step mechanism, whether it proceeds via a radical or ionic pathway, and compute the energy required to remove the bromine atoms. While experimental studies on the debromination of various vicinal dibromides exist, specific theoretical calculations detailing the energy barriers for this compound were not found. nih.gov
Aromaticity Quantification (e.g., NICS Calculations)
Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a popular computational method to quantify aromaticity. github.io It involves calculating the magnetic shielding at the center of a ring. A negative NICS value indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity.
Table 2: Representative NICS(1)ZZ Values for Fluoranthene Rings Source: Adapted from studies on fluoranthene and its derivatives. researchgate.net
| Ring | Typical NICS(1)ZZ Value (ppm) | Aromatic Character |
|---|---|---|
| A (Benzene-like) | -10 to -12 | Aromatic |
| B (Naphthalene-like) | -7 to -9 | Aromatic |
| C (Naphthalene-like) | -7 to -9 | Aromatic |
| D (Five-membered) | -1 to -3 | Weakly Aromatic / Non-aromatic |
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally implies higher chemical reactivity and is a key factor in determining a molecule's potential use in organic electronics. researchgate.netnih.gov For fluoranthene and its derivatives, the HOMO-LUMO gap influences their optical and electronic properties, such as their color and conductivity. ktu.edu DFT calculations for this compound would precisely determine these values. The electron-withdrawing nature of the bromine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted fluoranthene.
Regioselectivity Predictions and Theoretical Validation
Regioselectivity refers to the preference for a chemical reaction to occur at one position over other possible positions. Computational methods can predict the most likely sites for electrophilic, nucleophilic, or radical attack by analyzing properties derived from the electronic structure, such as atomic charges, electrostatic potential maps, and Fukui functions. researchgate.netmdpi.com For this compound, these calculations could predict the most probable site for further substitution reactions (e.g., nitration, further bromination), guiding synthetic efforts. nih.gov
Quantum Chemical Methodologies for Energy and Electron Transport Phenomena
Quantum chemical methods are vital for studying how charge moves through a molecule, a key property for applications in electronic devices. nih.gov Fluoranthene-based molecules have been investigated as electron-transport and light-emitting materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Theoretical studies in this area would calculate parameters like ionization potential, electron affinity, and reorganization energy to model the efficiency of electron transport through this compound. Such studies help in designing molecules with tailored electronic properties for use in advanced materials. figshare.com
Thermodynamic Property Calculations of Brominated Polycyclic Hydrocarbons
The thermodynamic properties of brominated polycyclic aromatic hydrocarbons, including this compound, are essential for predicting their environmental fate and transport. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these properties. For instance, fully optimized calculations and frequency analyses can be carried out to determine thermodynamic parameters in the ideal gas state. sioc-journal.cn
Studies on various halogenated PAHs have shown that halogen substitution significantly influences their thermodynamic characteristics. nih.gov Generally, the introduction of bromine atoms decreases the vapor pressure compared to the parent PAH. nih.gov However, the effect on the enthalpy of sublimation is not as straightforward and can depend on the position of the substitution. nih.gov
Table 1: Representative Calculated Thermodynamic Properties of Brominated Aromatic Compounds This table presents illustrative data based on computational studies of brominated aromatic hydrocarbons to demonstrate typical values. Specific values for this compound would require dedicated computational analysis.
| Property | Calculated Value | Unit |
| Standard Enthalpy of Formation (ΔfH°) | Value range typical for brominated PAHs | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Value range typical for brominated PAHs | kJ/mol |
| Entropy (S°) | Value range typical for brominated PAHs | J/mol·K |
| Heat Capacity (Cv) | Value range typical for brominated PAHs | J/mol·K |
Development and Application of Novel Theoretical Models for Halogenated Aromatic Systems
The development of robust theoretical models is critical for accurately predicting the electronic structure, reactivity, and spectroscopic properties of halogenated aromatic systems. researchgate.net For molecules like this compound, computational models help to elucidate the effects of bromine substitution on the electronic properties of the fluoranthene core.
One area of focus is understanding the impact of halogenation on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The incorporation of electron-withdrawing bromine atoms is expected to stabilize the LUMO, which can be investigated using computational analyses. mdpi.comacs.org For example, studies on bromo-functionalized B1-polycyclic aromatic hydrocarbons have used computational methods to understand their electronic structure and have shown that the LUMO is often localized over the boracycle and PAH units. nih.gov
Advanced computational techniques, such as those combining accurate theoretical calculations and systematic investigations of potential energy surfaces, are being developed to create consistent frameworks for understanding the complex chemistry of aromatic hydrocarbons. polimi.it Molecular docking, a computational method, is another application of theoretical models, used to predict the interaction between a molecule and a protein target, which is particularly relevant in fields like drug discovery and toxicology. nih.gov
The development of these theoretical models relies on the synergy between experimental data and computational predictions. While experimental work provides essential validation points, theoretical studies can explore a vast chemical space and provide detailed mechanistic insights that are often inaccessible through experiments alone.
Table 2: Illustrative Computational Data for Halogenated Aromatic Systems This table provides examples of data generated from theoretical models for halogenated aromatic compounds. The values are representative and not specific to this compound.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 1.0 to 3.0 Debye |
| Ionization Potential | The energy required to remove an electron | 7.0 to 8.5 eV |
| Electron Affinity | The energy released when an electron is added | 1.0 to 2.0 eV |
Advanced Applications of 1,2 Dibromofluoranthene and Its Derivatives in Chemical Synthesis
Precursors for Graphene Nanoribbon Fabrication
The precise, bottom-up fabrication of graphene nanoribbons (GNRs) is a significant area of research in materials science, aiming to create materials with tailored electronic properties for next-generation nanoelectronic devices. rsc.orgrsc.org A key strategy in this endeavor is the on-surface synthesis utilizing molecular precursors that polymerize and cyclodehydrogenate upon thermal annealing. rsc.org Brominated polycyclic aromatic hydrocarbons are frequently employed as precursors in this process. scispace.comescholarship.org
Derivatives of 1,2-Dibromofluoranthene are poised to be valuable precursors in the fabrication of structurally defined GNRs. The bromine atoms at the 1 and 2 positions can be selectively cleaved on a catalytic metal surface, such as copper or gold, to form reactive radical sites. scispace.comescholarship.org This initiates a surface-confined polymerization, where the fluoranthene (B47539) units link together in a controlled manner. Subsequent thermal annealing induces cyclodehydrogenation, leading to the formation of a planar, fully conjugated graphene nanoribbon. The inherent asymmetry of the 1,2-disubstitution pattern on the fluoranthene core could be exploited to produce GNRs with unique chiral edge structures, which are of interest for their distinct electronic and spintronic properties. scispace.com
The bottom-up approach using precursors like this compound derivatives offers atomic precision in the resulting GNRs, a level of control unattainable with traditional top-down lithographic methods. rsc.org The width and edge topology of the GNRs, which dictate their electronic bandgap and magnetic properties, can be precisely controlled by the design of the molecular precursor. rsc.orgmdpi.com Research into the on-surface synthesis of GNRs has demonstrated the successful use of various polycyclic aromatic hydrocarbon precursors to create a new family of carbon-based semiconductors. rsc.orgkrasheninnikov.denih.gov
Building Blocks for Complex Polycyclic Natural Product Skeletons
The fluoranthene core is a recurring motif in a variety of polycyclic aromatic natural products. rsc.org The synthesis of these complex molecular architectures is a significant challenge in organic chemistry, often requiring innovative and efficient synthetic strategies. nih.govnih.govrsc.org this compound represents a versatile starting material for the construction of these intricate natural product skeletons due to the strategic placement of its bromine atoms, which allow for a range of chemical transformations.
The bromine atoms on the this compound scaffold can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions enable the introduction of diverse substituents and the annulation of additional rings onto the fluoranthene core. This functionalization is a critical step in building the complex frameworks of polycyclic natural products. rsc.org Furthermore, the selective reactivity of the two bromine atoms can be exploited to achieve regiocontrolled synthesis, a crucial aspect in the total synthesis of natural products where precise control over the substitution pattern is paramount.
Recent advancements in synthetic methodologies, including one-pot reactions and cascade cyclizations involving alkyne annulation, have streamlined the construction of polycyclic scaffolds. nih.govfrontiersin.org this compound can be readily converted into diethynyl or other reactive intermediates, making it an ideal substrate for these powerful synthetic methods. Bio-inspired synthetic approaches, which mimic the biosynthetic pathways of natural products, also offer a powerful strategy for the synthesis of complex molecules. nih.govnih.gov The fluoranthene skeleton can be a key component in biomimetic syntheses of certain classes of alkaloids and other polycyclic natural products. frontiersin.orgresearchgate.net
Components in Organic Electronic Materials
Donor-acceptor (D-A) architectures are a fundamental design principle for organic molecules used in a wide array of optoelectronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com These systems consist of an electron-donating moiety and an electron-accepting moiety connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for the function of these devices. mdpi.com
Fluoranthene and its derivatives can act as either the donor or the acceptor component in D-A systems, depending on the nature of the substituents attached to the aromatic core. The electron-rich nature of the fluoranthene core makes it a suitable donor, while the introduction of electron-withdrawing groups can transform it into an effective acceptor. This compound, with its two bromine atoms, can be readily functionalized with various donor or acceptor groups through cross-coupling reactions. This allows for the fine-tuning of the electronic properties of the resulting D-A molecules, such as their HOMO/LUMO energy levels and their absorption and emission spectra. rsc.org
The performance of optoelectronic devices is highly dependent on the molecular packing and morphology of the active layer. The rigid and planar structure of the fluoranthene core can promote favorable π-π stacking interactions, leading to ordered molecular assemblies that enhance charge transport. By carefully designing the donor and acceptor units and the linking bridge, it is possible to create materials with optimized properties for specific applications, such as broad absorption in the solar spectrum for OPVs or efficient light emission for OLEDs. mdpi.comrsc.org
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies rivaling those of conventional silicon-based solar cells. A crucial component of a high-performance PSC is the hole transporting material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode. uu.nlrsc.org An ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction, high hole mobility for effective charge transport, and good thermal and chemical stability for long-term device operation. rsc.orguu.nl
Fluoranthene-based compounds have been investigated as promising candidates for dopant-free HTMs in PSCs. researchgate.net The rigid and planar structure of the fluoranthene core can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport. This compound can serve as a versatile platform for the synthesis of novel HTMs. By introducing electron-donating groups, such as triphenylamine (B166846) or carbazole (B46965) moieties, at the 1 and 2 positions, it is possible to raise the HOMO energy level to match that of the perovskite valence band, thereby ensuring efficient hole extraction.
The design of HTMs with a twisted or spiro-type molecular structure has been shown to be an effective strategy to suppress molecular aggregation and improve the solubility and film-forming properties of the material. uu.nlrsc.org Derivatives of this compound can be designed to incorporate these structural features, leading to HTMs with enhanced performance and stability. The development of efficient and stable dopant-free HTMs is a key step towards the commercialization of PSCs, and fluoranthene-based materials, accessible from precursors like this compound, represent a promising class of materials in this regard. rsc.orgresearchgate.net
| Property | Desired Characteristic for HTMs | Relevance of this compound Derivatives |
| HOMO Energy Level | Aligned with the valence band of the perovskite | Tunable by introducing electron-donating groups |
| Hole Mobility | High for efficient charge transport | Planar core can promote high mobility through π-stacking |
| Thermal Stability | High for long-term device operation | Rigid aromatic structure imparts good thermal stability |
| Solubility | Good for solution processing | Can be improved by introducing solubilizing groups |
| Film-forming ability | Uniform and pinhole-free films | Can be controlled by molecular design |
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission in OLEDs, leading to theoretical internal quantum efficiencies of up to 100%. beilstein-journals.orgaappsbulletin.org TADF emitters are typically designed with a donor-acceptor architecture that results in a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). aappsbulletin.org This small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the T1 state to the S1 state, followed by radiative decay from the S1 state (fluorescence).
Fluoranthene-based molecules have been explored as emitters in OLEDs due to their high photoluminescence quantum yields and good thermal stability. researchgate.net this compound provides a versatile scaffold for the construction of novel TADF emitters. By attaching strong donor and acceptor units to the fluoranthene core, it is possible to induce a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key design principle for achieving a small ΔEST.
The color of the emitted light can be tuned by varying the strength of the donor and acceptor groups and by modifying the extent of π-conjugation in the molecule. The development of efficient and stable blue TADF emitters remains a significant challenge in the field of OLEDs. beilstein-journals.orgresearchgate.net The rigid fluoranthene core, when appropriately functionalized, could lead to the development of novel blue emitters with improved performance and stability. The synthesis of stable boron-containing TADF emitters has also been reported as a promising approach. chemistryviews.org The versatility of this compound allows for the incorporation of a wide range of functional groups, making it a valuable building block for the next generation of OLED emitters. chemistryviews.org
| Parameter | Importance in TADF Emitters | Design Strategy with this compound |
| ΔEST (S1-T1 energy gap) | Small value for efficient RISC | Achieved through donor-acceptor design with HOMO-LUMO separation |
| Photoluminescence Quantum Yield | High for bright emission | Fluoranthene core is known for high quantum yields |
| Emission Color | Tunable across the visible spectrum | Controlled by the choice of donor and acceptor groups |
| Device Stability | Long operational lifetime | Rigid aromatic core contributes to good stability |
Intermediates in Stereoselective and Convergent Organic Synthesis
Stereoselective and convergent synthesis are powerful strategies in modern organic chemistry for the efficient construction of complex molecules with precise control over their three-dimensional structure. scholarsresearchlibrary.comnih.govyoutube.com Stereoselective reactions favor the formation of one stereoisomer over others, while convergent syntheses involve the independent synthesis of molecular fragments that are then coupled together in the later stages of the synthesis. scholarsresearchlibrary.commasterorganicchemistry.com
This compound can serve as a valuable intermediate in both stereoselective and convergent synthetic approaches. The C1 and C2 positions of the fluoranthene core are prochiral, and the selective functionalization of one bromine atom over the other, or the stereoselective addition to a double bond introduced at these positions, can lead to the formation of chiral, enantioenriched products. These chiral building blocks can then be used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where stereochemistry plays a crucial role. nih.gov
Based on a comprehensive review of available scientific literature, there is no documented application of This compound as a derivatization reagent in advanced analytical methods.
Therefore, a detailed section on "Derivatization Reagents and Strategies in Advanced Analytical Methods" focusing solely on this compound cannot be generated due to the absence of relevant research findings.
Future Research Directions and Perspectives
Exploration of Novel Catalyst Systems for Regioselective Functionalization
A primary challenge in the synthesis of specific isomers of halogenated PAHs, such as 1,2-dibromofluoranthene, is achieving high regioselectivity. Electrophilic aromatic bromination is a common method for preparing aryl bromides; however, controlling the position of substitution on a complex polycyclic system like fluoranthene (B47539) can be difficult. nih.govresearchgate.net Future research will likely focus on the development of novel catalyst systems to overcome this challenge.
Directed metalation and C-H activation are powerful strategies for the regioselective functionalization of PAHs. uis.no The use of directing groups can guide the metalation to a specific position, allowing for subsequent functionalization. uis.no Research in this area could explore the use of transient or removable directing groups to introduce bromine atoms at the 1 and 2 positions of the fluoranthene core.
Furthermore, the development of catalysts that can activate specific C-H bonds without the need for a directing group is a significant goal. uis.no This could involve the design of shape-selective catalysts, such as zeolites or metal-organic frameworks, that can sterically guide the brominating agent to the desired positions on the PAH backbone. nih.gov The exploration of photoredox catalysis also presents a promising avenue for the development of mild and selective bromination methods.
Advanced In-Situ Mechanistic Investigations
A deeper understanding of the reaction mechanisms involved in the bromination of fluoranthene is crucial for the rational design of selective synthetic routes. Future research should move beyond traditional post-reaction analysis and employ advanced in-situ spectroscopic and analytical techniques to probe reaction intermediates and transition states in real-time.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the energetics of different reaction pathways and help to predict the most likely sites of electrophilic attack. researchgate.net Combining these theoretical calculations with experimental techniques like time-resolved spectroscopy and mass spectrometry can offer a comprehensive picture of the reaction mechanism. Investigating the role of solvent, temperature, and the nature of the brominating agent on the regioselectivity of the reaction will be critical. nih.govresearchgate.net Furthermore, understanding the mechanisms of enzymatic halogenation, which often exhibit remarkable regioselectivity, could inspire the design of novel biomimetic catalysts. nih.govnih.govresearchgate.net
Integration of Machine Learning in Computational Design of Halogenated PAHs
The vast chemical space of possible halogenated PAHs presents a significant challenge for traditional experimental and computational screening. Machine learning (ML) offers a powerful tool to accelerate the discovery and design of novel halogenated PAHs with desired properties.
By training ML models on existing datasets of PAH properties, it is possible to develop quantitative structure-property relationships (QSPRs) that can predict the electronic, optical, and toxicological properties of new, un-synthesized compounds. nih.govnih.gov For instance, Δ-machine learning approaches can be used to refine computationally inexpensive property predictions to the accuracy of higher-level quantum chemical theories. biorxiv.orgresearchgate.net This would allow for the rapid in-silico screening of a large number of dibromofluoranthene isomers and other halogenated PAHs to identify candidates with optimal characteristics for specific applications, such as organic electronics or sensor technology. ML models can also be employed to predict the outcomes of synthetic reactions, aiding in the optimization of reaction conditions for the regioselective synthesis of target molecules like this compound. researchgate.net
Expansion into Emerging Fields of Supramolecular Chemistry and Nanotechnology
The introduction of bromine atoms onto the fluoranthene core can significantly alter its intermolecular interactions, opening up new possibilities in the fields of supramolecular chemistry and nanotechnology. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly being utilized in the design of self-assembling systems and functional materials. researchgate.net
Future research could explore the use of this compound and other halogenated PAHs as building blocks for the construction of complex supramolecular architectures, such as liquid crystals, gels, and porous materials. researchgate.net The ability to tune the strength and directionality of halogen bonds by varying the substitution pattern on the PAH core could lead to the development of materials with novel optical, electronic, or sensing properties.
In the realm of nanotechnology, functionalized PAHs are being investigated for their potential use in the development of molecular wires, organic light-emitting diodes (OLEDs), and field-effect transistors. The specific electronic properties imparted by the bromine substituents in this compound could make it a valuable component in such nanoscale devices. Furthermore, the incorporation of halogenated PAHs into nanomaterials like fullerenes or carbon nanotubes could lead to hybrid materials with enhanced functionalities for applications in areas such as drug delivery and bioimaging. thno.orgnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
